molecular formula C30H47N3O5S B1256447 fasciospongine A

fasciospongine A

Cat. No.: B1256447
M. Wt: 561.8 g/mol
InChI Key: IAJOBCOCHZRJMA-CYPSKNEPSA-N
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Description

Fasciospongine A is a sulfated sesterterpene alkaloid isolated from the marine sponge Fasciospongia sp. . Its structure, characterized by a fused polycyclic backbone with a sulfate ester group and an alkaloid moiety, was elucidated using NMR spectroscopy and high-resolution mass spectrometry (HRESIMS) . The compound exhibits notable bioactivity, including antiproliferative effects against human cancer cell lines (HePG-2, MCF-7, and HCT-116) and antibacterial activity against Gram-positive and Gram-negative strains . Its unique structural features, such as the sulfated sesterterpene scaffold, distinguish it from other marine-derived alkaloids.

Properties

Molecular Formula

C30H47N3O5S

Molecular Weight

561.8 g/mol

IUPAC Name

[2-[2-[(1S,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-[1-[2-(1H-imidazol-5-yl)ethyl]-5-oxo-2H-pyrrol-4-yl]pentyl] hydrogen sulfate

InChI

InChI=1S/C30H47N3O5S/c1-22-10-11-26-27(9-6-15-29(26,2)3)30(22,4)16-12-23(20-38-39(35,36)37)7-5-8-24-13-17-33(28(24)34)18-14-25-19-31-21-32-25/h9,13,19,21-23,26H,5-8,10-12,14-18,20H2,1-4H3,(H,31,32)(H,35,36,37)/t22-,23?,26-,30-/m0/s1

InChI Key

IAJOBCOCHZRJMA-CYPSKNEPSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2C(=CCCC2(C)C)[C@@]1(C)CCC(CCCC3=CCN(C3=O)CCC4=CN=CN4)COS(=O)(=O)O

Canonical SMILES

CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=CCN(C3=O)CCC4=CN=CN4)COS(=O)(=O)O

Synonyms

fasciospongine A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fasciospongine A belongs to a family of sulfated sesterterpenes and alkaloids with shared biosynthetic origins but distinct functional modifications. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Key Structural and Bioactive Differences

Compound Source Structural Features Bioactivity Reference
This compound Fasciospongia sp. Sulfated sesterterpene alkaloid; C30H47N3O5S Cytotoxic (HePG-2, MCF-7, HCT-116); antibacterial
Fasciospongine B Fasciospongia sp. 5-deoxo, 2-oxo derivative of this compound Similar cytotoxicity but reduced antibacterial potency
Fasciospongine C Fasciospongia sp. Sulfated sesterterpene with altered side-chain Moderate cytotoxicity; enhanced Gram-negative antibacterial activity
19-Oxothis compound Fasciospongia sp. Ketone group at C-19 Lower cytotoxicity compared to this compound; retained sulfate bioactivity
Halisulfate 7 Marine sponges Non-alkaloid sesterterpene sulfate Antifungal and anti-inflammatory; no significant cytotoxicity
Baculiferins Marine sponges O-sulfated pyrrole alkaloids Broad-spectrum antimicrobial; structurally distinct from fasciospongines

Key Findings:

Structural Determinants of Bioactivity: The sulfate group in this compound is critical for its antiproliferative effects, as desulfated analogs (e.g., halisulfate derivatives) show reduced activity . The alkaloid moiety enhances selectivity against cancer cells compared to non-alkaloid sesterterpenes like halisulfate 7 .

Functional Trade-offs :

  • Fasciospongine B, a deoxygenated analog, retains cytotoxicity but loses antibacterial efficacy, suggesting the 2-oxo group is vital for microbial targeting .
  • 19-Oxothis compound’s ketone modification reduces cytotoxicity, possibly due to steric hindrance or altered binding affinity .

Comparative Bioactivity Profiles: this compound outperforms baculiferins in cancer cell inhibition but is less effective against Gram-negative bacteria . Halisulfate 7, while less cytotoxic, shows promise in non-oncological applications (e.g., antifungal therapy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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